
1-(5-Chloro-2-methoxyphenyl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Chloro-2-methoxyphenyl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a chlorinated methoxyphenyl group, a hydroxy-substituted pentyl chain, and a thiophene ring, all connected through a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Intermediate: The initial step involves the reaction of 5-chloro-2-methoxyaniline with an appropriate isocyanate to form an intermediate urea derivative.
Introduction of the Hydroxy Group: The intermediate is then subjected to a reaction with a hydroxy-substituted alkyl halide, introducing the hydroxy group into the pentyl chain.
Incorporation of the Thiophene Ring: Finally, the thiophene ring is introduced through a coupling reaction, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-2-methoxyphenyl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the urea linkage or other functional groups.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the chlorine atom can result in various substituted phenyl derivatives.
Scientific Research Applications
1-(5-Chloro-2-methoxyphenyl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(5-Chloro-2-methoxyphenyl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)carbamate: Similar structure but with a carbamate linkage instead of a urea linkage.
1-(5-Chloro-2-methoxyphenyl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)amide: Similar structure but with an amide linkage.
Uniqueness
1-(5-Chloro-2-methoxyphenyl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea is unique due to its specific combination of functional groups and the urea linkage, which may confer distinct chemical and biological properties compared to its analogs.
This compound’s unique structure and potential applications make it a valuable subject of study in various scientific fields
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(5-hydroxy-3-thiophen-2-ylpentyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O3S/c1-23-15-5-4-13(18)11-14(15)20-17(22)19-8-6-12(7-9-21)16-3-2-10-24-16/h2-5,10-12,21H,6-9H2,1H3,(H2,19,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWTQXFFGVQMAJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NCCC(CCO)C2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-amino-5-[(2-methoxyethyl)amino]-1-propylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2370586.png)
![2-[[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl]-methylamino]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2370587.png)
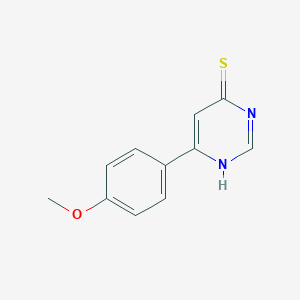
![2-((2-(3-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2370592.png)
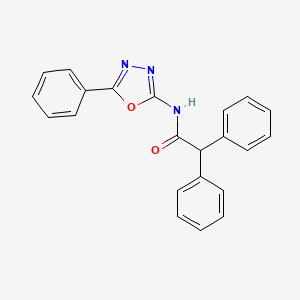
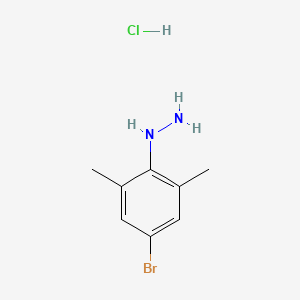
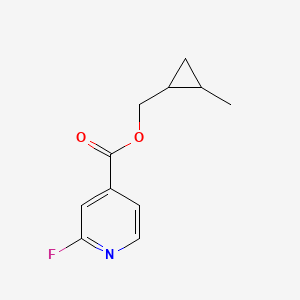
![[3-(4-{[(Tert-butyldimethylsilyl)oxy]methyl}phenyl)prop-1-yn-1-yl]trimethylsilane](/img/structure/B2370599.png)
![Diethyl {[5-(3-nitrophenyl)-2-furyl]methylene}malonate](/img/structure/B2370603.png)
![1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B2370604.png)
![N-(2-chloro-4-fluorobenzyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2370605.png)
![1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2370606.png)
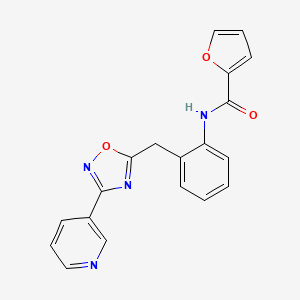
![7-(3-methoxyphenyl)-1,3-dimethyl-5-((2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2370608.png)
